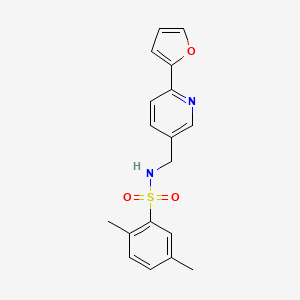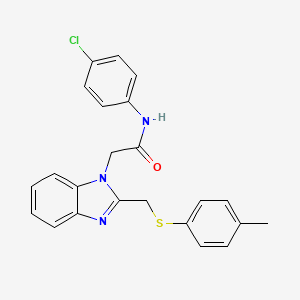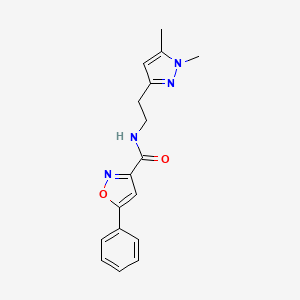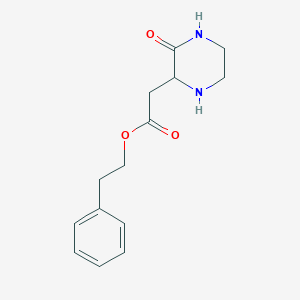
N-(5-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H28ClN3O3 and its molecular weight is 490. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methylphenyl)-2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Comparative Studies
Acetochlor, alachlor, butachlor, and metolachlor, related to the chemical structure , have been extensively studied for their metabolic pathways in human and rat liver microsomes. These compounds undergo complex metabolic activation pathways, leading to carcinogenic metabolites. A study highlighted the metabolism of chloroacetamide herbicides, including acetochlor and metolachlor, to their respective metabolites in both human and rat liver microsomes, emphasizing the role of cytochrome P450 isoforms in these processes (Coleman et al., 2000).
Structural and Inclusion Compound Studies
Research on amide-containing isoquinoline derivatives, similar in structure to the compound , revealed insights into their structural aspects and properties when forming salts and inclusion compounds. These studies provide a basis for understanding how such compounds interact with other molecules and ions, which could have implications for their use in material science and drug formulation (Karmakar et al., 2007).
Synthesis and Antimalarial Activity
A study on the synthesis and antimalarial activity of tebuquine and related compounds, which share structural similarities with the compound of interest, showed significant potential against resistant strains of parasites. This research demonstrates the relevance of such compounds in developing new antimalarial agents, highlighting their pharmacokinetic properties and encouraging clinical trials (Werbel et al., 1986).
Antioxidant and Coordination Complex Studies
Investigations into pyrazole-acetamide derivatives have led to the synthesis of coordination complexes with significant antioxidant activities. These studies not only reveal the potential pharmacological applications of such compounds but also their role in constructing supramolecular architectures through hydrogen bonding, which could be useful in material science and drug design (Chkirate et al., 2019).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3O3/c1-4-19-6-10-23(11-7-19)30-16-21-13-20-8-12-24(35-3)15-26(20)32(28(21)34)17-27(33)31-25-14-22(29)9-5-18(25)2/h5-15,30H,4,16-17H2,1-3H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKVTGAUBNSAMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[({3-[(2-fluorobenzyl)sulfonyl]-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2929311.png)
![4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide](/img/structure/B2929312.png)

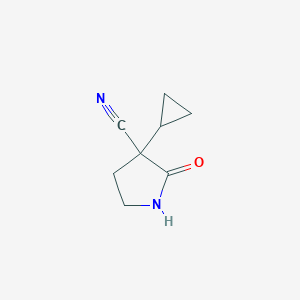
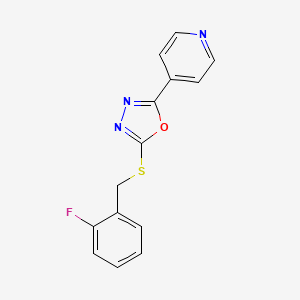

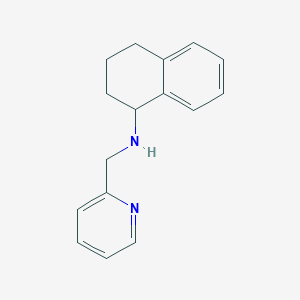
![4-[(1,1-Dioxo-1$l^{6}-thiolan-3-yl)sulfonyl]benzoyl chloride](/img/structure/B2929321.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-(2-phenyloxolan-2-yl)methanone;hydrochloride](/img/structure/B2929322.png)
